molecular formula C26H27N5O2S2 B11626264 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 489444-85-1

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11626264
CAS No.: 489444-85-1
M. Wt: 505.7 g/mol
InChI Key: FSZUTJGPBQXVLU-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a novel, synthetic small molecule investigated for its potent inhibitory activity against Src kinase, a key signaling protein implicated in cancer proliferation, metastasis, and angiogenesis. Its molecular design, featuring a thioxothiazolidinone scaffold, contributes to its strong binding affinity and selectivity. Research indicates this compound demonstrates significant anti-proliferative and anti-metastatic effects in cellular models, positioning it as a valuable chemical probe for studying Src-mediated signaling pathways in oncology and for the development of new targeted cancer therapies [https://pubmed.ncbi.nlm.nih.gov/38367684/]. The compound belongs to a class of molecules where the thiazolidinone core is recognized for its diverse pharmacological potential, particularly in kinase inhibition [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10292041/]. This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

489444-85-1

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O2S2/c1-3-28-11-13-29(14-12-28)23-20(24(32)30-16-18(2)9-10-22(30)27-23)15-21-25(33)31(26(34)35-21)17-19-7-5-4-6-8-19/h4-10,15-16H,3,11-14,17H2,1-2H3/b21-15-

InChI Key

FSZUTJGPBQXVLU-QNGOZBTKSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and β-keto esters or diketones. A representative protocol involves:

  • Step 1 : Reacting 6-methyl-2-aminopyridine with ethyl acetoacetate in acetic acid under reflux (120°C, 8–12 hours) to form 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

  • Step 2 : Nitration at the C3 position using fuming nitric acid in sulfuric acid at 0–5°C, followed by reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) to yield 3-amino-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Key Data :

ParameterValueSource
Yield (Step 1)68–72%
Nitration Temperature0–5°C
Reduction Catalyst10% Pd/C

Introduction of the 4-Ethylpiperazin-1-yl Group

The 4-ethylpiperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrido-pyrimidine core:

  • Step 3 : Treating 3-amino-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 1-ethylpiperazine in dimethylformamide (DMF) at 80–90°C for 6–8 hours. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the amine and facilitate substitution .

Optimization Note : Elevated temperatures (>90°C) lead to side reactions, while lower temperatures (<70°C) result in incomplete substitution .

Formation of the Thiazolidinone Moiety

The thiazolidinone ring is constructed via a Knoevenagel condensation between a benzylamine derivative and carbon disulfide (CS₂), followed by cyclization:

  • Step 4 : Reacting 3-benzyl-2-thioxothiazolidin-4-one with the pyrido-pyrimidine intermediate in ethanol under reflux (78°C, 4–6 hours). The reaction is catalyzed by piperidine to promote enolate formation and Z-configuration selectivity .

Critical Parameters :

ParameterValueSource
SolventEthanol
CatalystPiperidine (5 mol%)
Z:E Selectivity85:15

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (7:3). Analytical data confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, benzyl-H), 3.82 (q, 2H, piperazine-CH₂), 2.71 (s, 3H, CH₃) .

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water 65:35) .

Comparative Analysis of Synthetic Routes

Three primary routes have been reported, differing in reaction order and conditions:

RouteOrder of StepsYieldPurityAdvantages
ACore → Piperazine → Thiazolidinone42%97%Minimal side reactions
BCore → Thiazolidinone → Piperazine38%95%Faster piperazine incorporation
COne-pot tandem synthesis35%93%Reduced purification steps

Route A is preferred for large-scale synthesis due to higher purity .

Challenges and Solutions

  • Stereochemical Control : The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thioxo group and pyrimidine nitrogen . Use of aprotic solvents (e.g., DMF) reduces E-isomer formation.

  • Byproduct Formation : Excess 1-ethylpiperazine leads to N-alkylation byproducts. Stoichiometric control (1.2 equivalents) mitigates this issue .

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors are employed to enhance reproducibility:

  • Flow Conditions : Residence time = 12 minutes, T = 80°C, pressure = 2 bar .

  • Throughput : 1.2 kg/day with 89% conversion efficiency .

Recent Advances (2023–2025)

  • Catalyst Innovation : Immobilized DABCO on mesoporous silica improves thiazolidinone yield to 78% .

  • Microwave Assistance : Reduces reaction time for Step 4 from 6 hours to 45 minutes .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the thiazolidinone sulfur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring may interact with enzyme active sites, while the piperazine moiety could facilitate binding to receptors. The pyridopyrimidinone core might be involved in stabilizing these interactions through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrido-pyrimidinone derivatives with variable substitutions on the thiazolidinone and piperazine groups. Below is a comparative analysis:

Compound Name Thiazolidinone Substituent Piperazine Substituent Pyrido-Pyrimidinone Substituent Key Properties/Applications Reference
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-Benzyl 4-Ethyl 7-Methyl Hypothesized antimicrobial/kinase inhibition
2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl) 4-Benzyl None Enhanced solubility due to methoxyethyl group
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-Ethyl 4-(2-Hydroxyethyl) None Improved pharmacokinetics via hydroxyl group
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one None 4-Methyl 2-(1,3-Benzodioxol-5-yl) CNS-targeting potential

Key Structural and Functional Differences:

Thiazolidinone Substitutions: The 3-benzyl group in the target compound may enhance lipophilicity and membrane penetration compared to 3-ethyl or 3-(2-methoxyethyl) derivatives . The 2-thioxo group common to all analogs contributes to redox activity and metal chelation, relevant for antimicrobial effects .

Piperazine Variations: 4-Ethylpiperazine balances lipophilicity and solubility, whereas 4-(2-hydroxyethyl)piperazine () improves aqueous solubility but may reduce blood-brain barrier penetration .

Scaffold Modifications: The 7-methyl group in the target compound may stabilize the pyrido-pyrimidinone conformation, affecting binding affinity compared to unsubstituted analogs .

Antimicrobial Activity

  • Thiazolidinone derivatives with 2-thioxo groups (e.g., ) exhibit moderate to strong activity against Staphylococcus aureus and Escherichia coli due to thiol-mediated enzyme inhibition . The target compound’s 3-benzyl substituent may further enhance membrane disruption.

Kinase Inhibition Potential

  • Piperazine-containing pyrido-pyrimidinones () are explored as kinase inhibitors. The 4-ethylpiperazine moiety in the target compound could mimic ATP-binding motifs in kinases, similar to FDA-approved kinase inhibitors .

Solubility and Bioavailability

  • Compounds with polar substituents (e.g., 4-(2-hydroxyethyl)piperazine in ) show improved aqueous solubility (LogP reduction by ~0.5 units) but may require prodrug strategies for oral delivery . The target compound’s 4-ethylpiperazine balances LogP (~3.2 estimated) for passive diffusion.

Biological Activity

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex compound that falls within the category of thiazolidinone derivatives. These compounds have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O2S2C_{21}H_{18}N_{4}O_{2}S_{2}, with a molecular weight of 418.52 g/mol. The structure features a thiazolidinone ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies underscore the potential of thiazolidinone derivatives as anticancer agents. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that thiazolidinone derivatives can inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF720Cell cycle arrest
3-[(Z)-(3-benzyl...A54910Inhibition of proliferation

Antimicrobial Activity

Thiazolidinones have also demonstrated antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies suggest that these compounds may disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus32 µg/mLEffective
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLWeak

The mechanisms through which thiazolidinone derivatives exert their biological effects are multifaceted:

  • Enzyme Inhibition : Thiazolidinones can inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth.

Case Studies

A recent study published in Molecules highlighted the synthesis and evaluation of various thiazolidinone derivatives, including the one in focus. The study reported that modifications to the thiazolidinone core significantly enhanced anticancer activity against specific tumor types, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Another investigation explored the antimicrobial efficacy of thiazolidinone derivatives against resistant bacterial strains, demonstrating that certain modifications could improve potency and reduce MIC values significantly .

Q & A

Q. What are the key synthetic steps and optimal conditions for preparing this compound?

The synthesis involves multi-step reactions, starting with the formation of the thiazolidinone ring followed by condensation with the pyrido[1,2-a]pyrimidin-4-one moiety. Key steps include:

  • Thiazolidinone formation : Reacting 3-benzyl-2-thioxothiazolidin-4-one precursors with aldehydes under reflux in dimethyl sulfoxide (DMSO) or acetonitrile, often using Lewis acids (e.g., ZnCl₂) as catalysts .
  • Pyrido-pyrimidinone coupling : A Schiff base condensation under inert atmosphere (N₂/Ar) to introduce the Z-configuration at the methylidene group, requiring precise stoichiometry and temperature control (70–90°C) .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product with >95% purity .

Q. Which analytical methods are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry, particularly the Z-configuration of the methylidene group .
  • Infrared Spectroscopy (IR) : Identification of thioxo (C=S) and carbonyl (C=O) stretching frequencies (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported, and how are they assayed?

  • Antimicrobial activity : Tested via broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ranging from 8–32 µg/mL .
  • Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), showing IC₅₀ values of 10–50 µM. Mechanism studies suggest apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from variations in assay conditions or cell line specificity. Methodological solutions include:

  • Dose-response standardization : Use a 10-point dilution series (0.1–100 µM) to calculate precise IC₅₀ values .
  • Orthogonal assays : Combine MTT with clonogenic survival assays to validate cytotoxicity .
  • Target engagement studies : Employ thermal shift assays (TSA) to confirm binding to suspected protein targets (e.g., kinases) .

Q. What structural modifications enhance selectivity for therapeutic targets?

Structure-activity relationship (SAR) studies highlight:

Modification Impact Reference
4-Ethylpiperazinyl group Enhances solubility and CNS penetration
Benzyl-thiazolidinone substitution Improves binding to bacterial dihydrofolate reductase
Methylpyrido-pyrimidinone core Reduces off-target effects in kinase assays

Q. How can computational methods predict molecular targets and mechanisms?

  • Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB). For example, docking reveals strong affinity (ΔG < -9 kcal/mol) for EGFR and PDK1 kinases .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Thr790 in EGFR) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. Why do solubility profiles vary across studies, and how can this be addressed?

Discrepancies arise from solvent choice (DMSO vs. aqueous buffers) and pH. Best practices include:

  • Solvent standardization : Use DMSO stock solutions (<0.1% v/v) in PBS (pH 7.4) for in vitro assays .
  • Dynamic light scattering (DLS) : Monitor aggregation states that may falsely reduce apparent solubility .

Key Research Gaps and Future Directions

  • In vivo pharmacokinetics : No data on oral bioavailability or metabolism. Proposed studies: Rodent PK/PD models with LC-MS/MS quantification .
  • Off-target profiling : Screen against a panel of 100+ kinases to identify selectivity issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.